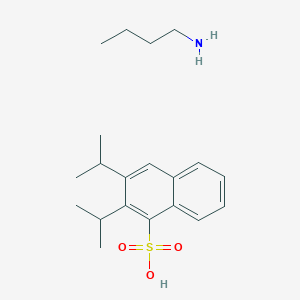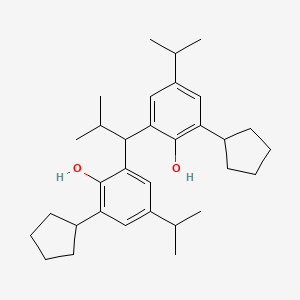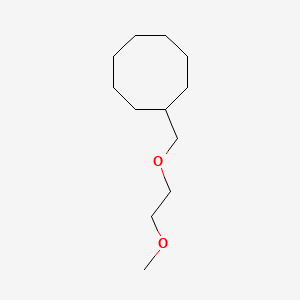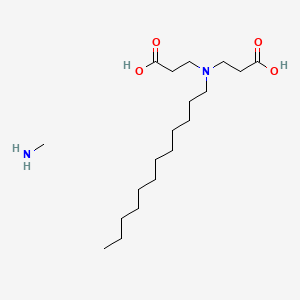
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate is a complex organic compound known for its unique structure and properties. This compound features a malonate core with diethyl groups, a dodecyl chain, and a sulphophenyl azo group. It is primarily used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate typically involves multiple steps:
Formation of the Malonate Core: The malonate core is synthesized by reacting diethyl malonate with appropriate reagents under controlled conditions.
Introduction of the Dodecyl Chain: The dodecyl chain is introduced through alkylation reactions, where the malonate core is treated with dodecyl halides in the presence of a base.
Azo Coupling Reaction: The azo group is introduced via a diazotization reaction followed by coupling with a sulphophenyl derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Bulk Synthesis of Intermediates: Large-scale production of diethyl malonate and dodecyl halides.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid, used as a precursor in the synthesis of various derivatives.
Uniqueness
1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate stands out due to its complex structure, which imparts unique chemical and physical properties. The presence of the dodecyl chain and sulphophenyl azo group makes it particularly valuable in specialized applications, such as the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
84696-94-6 |
|---|---|
Molekularformel |
C25H40N2O7S |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
5-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H40N2O7S/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-21(19-22(20)35(30,31)32)26-27-23(24(28)33-5-2)25(29)34-6-3/h17-19,23H,4-16H2,1-3H3,(H,30,31,32) |
InChI-Schlüssel |
DHWGRNIBHDJROJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)N=NC(C(=O)OCC)C(=O)OCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)







![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)

![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
